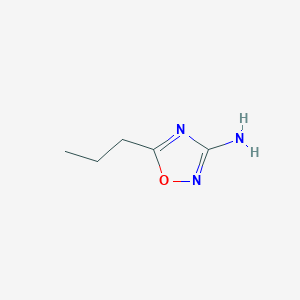

5-プロピル-1,2,4-オキサジアゾール-3-アミン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 5-Propyl-1,2,4-oxadiazol-3-amine and related compounds involves several chemical strategies. One approach is the reaction of 3,5-bis(trifluoromethyl)-1,3,4-oxadiazole with primary amines under various conditions to produce 4-substituted-3,5-bis(trifluoromethyl)-4H-1,2,4-triazoles, showcasing the versatility of oxadiazole derivatives in synthesizing heterocyclic compounds (Reitz & Finkes, 1989). Another method involves a novel one-pot, four-component condensation reaction, offering an efficient route for synthesizing 2,5-disubstituted 1,3,4-oxadiazole derivatives, highlighting a catalyst-free and high-yield process (Ramazani & Rezaei, 2010).

Molecular Structure Analysis

The molecular structure of 5-Propyl-1,2,4-oxadiazol-3-amine derivatives has been elucidated through various spectroscopic techniques. For instance, the synthesis and crystal structure of a related compound, 5-((5-amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine, were characterized by NMR, IR, DSC, and X-ray crystallography, revealing its orthorhombic space group and hydrogen bond interactions (Zhu et al., 2021).

Chemical Reactions and Properties

Chemical reactions involving 5-Propyl-1,2,4-oxadiazol-3-amine and its derivatives are diverse. A facile approach to synthesize 3,5-disubstituted-1,2,4-oxadiazoles via copper-catalyzed cascade annulation demonstrates the compound's reactivity and the efficiency of using metal catalysts (Guo et al., 2015). Additionally, the reaction of 5a with benzyl amine and other amines afforded compounds with stabilized push-pull systems, indicating the potential for creating compounds with tailored electronic properties (Paepke et al., 2009).

Physical Properties Analysis

The physical properties of 5-Propyl-1,2,4-oxadiazol-3-amine derivatives have been studied, including their thermal stability and crystal density. For example, a synthesized energetic compound exhibited high crystal density and a bifurcated intramolecular hydrogen bond, underscoring the importance of structural features in determining physical properties (Zelenin et al., 1997).

Chemical Properties Analysis

The chemical properties of 5-Propyl-1,2,4-oxadiazol-3-amine and its derivatives include reactivity with other chemical species and potential applications in synthesis. The use of 1,2,4-oxadiazolin-5-ones as precursors and protecting groups for the amidine moiety highlights the chemical versatility and utility of oxadiazole derivatives in organic synthesis (Bolton et al., 1995).

科学的研究の応用

抗感染薬

5-プロピル-1,2,4-オキサジアゾール-3-アミンを含む1,2,4-オキサジアゾールは、抗菌、抗ウイルス、抗リーシュマニア活性を持つ抗感染薬として合成されてきました . それらは、窒素と酸素を含む複素環式構造からなる現在市販されている薬物の仲間です .

抗トリパノソーマ活性

これらの化合物は、トリパノソーマ・クルージのシステインプロテアーゼクルザインに対するそれらの可能な作用機序について研究されてきました . これには、分子ドッキングに続いて細胞毒性と抗トリパノソーマ活性の評価が含まれます .

抗炎症および鎮痛特性

1,2,4-オキサジアゾールから合成できるインドール誘導体は、抗炎症および鎮痛活性を示してきました . これにより、それらは新しい鎮痛薬の開発のための潜在的な候補になります .

抗菌特性

多くの1,2,4-オキサジアゾール誘導体は、抗菌特性を示します . これにより、それらは細菌病原体によって引き起こされる病気との戦いにおいて役立ちます .

抗ウイルス特性

1,2,4-オキサジアゾールは、抗ウイルス特性を持つこともわかっています . これにより、それらは新しい抗ウイルス薬の開発のための潜在的な候補になります

将来の方向性

作用機序

Target of Action

5-Propyl-1,2,4-oxadiazol-3-amine is a derivative of 1,2,4-oxadiazole, a heterocyclic compound that has been synthesized as an anti-infective agent . The primary targets of 1,2,4-oxadiazole derivatives are typically bacterial and viral pathogens . They have shown anti-bacterial, anti-viral, and anti-leishmanial activities . .

Mode of Action

1,2,4-oxadiazole derivatives have been studied for their interaction with their targets . For instance, some compounds were evaluated for their interaction with Trypanosoma cruzi cysteine protease cruzain using molecular docking .

Biochemical Pathways

1,2,4-oxadiazole derivatives have shown a broad spectrum of agricultural biological activities . They have exhibited moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity to Rhizoctonia solani .

Result of Action

oryzae (Xoo), with EC50 values superior to bismerthiazol (BMT) and thiodiazole copper (TDC) .

生化学分析

Biochemical Properties

Oxadiazoles are known to possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen . This suggests that 5-Propyl-1,2,4-oxadiazol-3-amine may interact with various enzymes, proteins, and other biomolecules through hydrogen bonding .

Cellular Effects

Oxadiazole derivatives have been shown to exhibit a broad spectrum of biological activities . Therefore, it is plausible that 5-Propyl-1,2,4-oxadiazol-3-amine could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Given the known properties of oxadiazoles, it is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

特性

IUPAC Name |

5-propyl-1,2,4-oxadiazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O/c1-2-3-4-7-5(6)8-9-4/h2-3H2,1H3,(H2,6,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGVPQJAXBWVEOO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=NO1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80570059 |

Source

|

| Record name | 5-Propyl-1,2,4-oxadiazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80570059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

171006-99-8 |

Source

|

| Record name | 5-Propyl-1,2,4-oxadiazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80570059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione](/img/structure/B69140.png)

![Tricyclo[4.2.2.0~1,6~]deca-2,4,9-trien-7-amine](/img/structure/B69145.png)